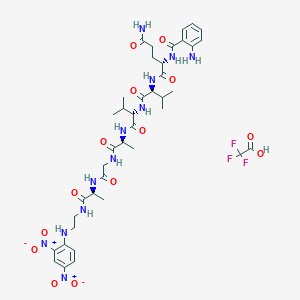![molecular formula C14H13N3O2 B583188 6-(4-Methoxyphenyl)-1-methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one CAS No. 1797883-57-8](/img/structure/B583188.png)
6-(4-Methoxyphenyl)-1-methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(4-Methoxyphenyl)-1-methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one, also known as 4-MMPIP, is a heterocyclic compound with a wide range of applications in scientific research. It is a highly versatile molecule that has been used to study various biochemical and physiological processes. The versatility of 4-MMPIP stems from its ability to interact with a variety of proteins and enzymes, making it a valuable tool for researchers.
Aplicaciones Científicas De Investigación
1. Role in Cardiovascular Health
Compounds including imidazo[4,5-b]pyridines have shown promise in treating congestive heart failure due to their inotropic and vasodilatory properties. Subtle changes in the nitrogen position within these compounds can significantly affect their potency. Imidazo[4,5-b]pyridines have biological equivalence with other similar compounds and demonstrate potent inotropic effects both in vitro and in vivo (Spitzer et al., 1988).
2. Anticancer Properties
Selenylated derivatives of imidazo[1,2-a]pyridines, which are structurally related to 6-(4-Methoxyphenyl)-1-methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one, have been explored for their potential in breast cancer chemotherapy. These compounds exhibit high cytotoxicity to cancer cells, inhibit cell proliferation, and induce cell death by apoptosis (Almeida et al., 2018).
3. Structural Analysis and Design
Research into the crystal structure and Hirshfeld surface analysis of imidazo[1,2-a]pyridine derivatives provides insights into their molecular properties and potential applications. These studies are crucial for understanding the molecular interactions and designing new compounds with specific characteristics (Dhanalakshmi et al., 2018).
4. Radioligand Imaging Applications
Imidazo[4,5-b]pyridine derivatives have been used in the development of novel radioligands for imaging specific receptors, such as the AT1 angiotensin receptor, using positron emission tomography (PET). This application is essential in diagnostic imaging and studying receptor distribution and density (Mathews et al., 2004).
5. Antitubercular Agents
Compounds based on the imidazo[4,5-b]pyridine nucleus, such as 6-(4-Methoxyphenyl)-1-methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one, have been studied as potential antitubercular agents. These compounds target specific enzymes in M. tuberculosis, providing a novel approach for tuberculosis treatment (Harer & Bhatia, 2015).
6. Photophysics and Spectroscopy
The photophysical properties of imidazo[4,5-c]pyridine derivatives are studied to understand processes like intramolecular charge transfer and excited state intramolecular proton transfer. These studies contribute to our understanding of the optical properties of these compounds, which can be applied in various technological fields (Behera et al., 2015).
Propiedades
IUPAC Name |
6-(4-methoxyphenyl)-1-methyl-3H-imidazo[4,5-b]pyridin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O2/c1-17-12-7-10(8-15-13(12)16-14(17)18)9-3-5-11(19-2)6-4-9/h3-8H,1-2H3,(H,15,16,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSOZUHDUCRZWRA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(NC1=O)N=CC(=C2)C3=CC=C(C=C3)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Imidazo[1,2-a]pyridin-3-ol](/img/structure/B583105.png)


![(4aR,7aS)-Tetrahydrofuro[3,4-d]pyrimidine-2,4,7(3H)-trione](/img/structure/B583109.png)






